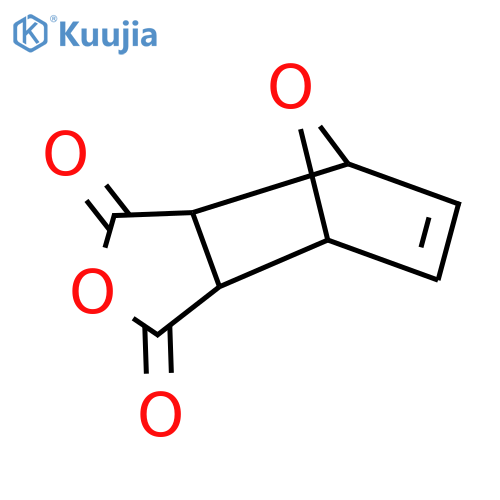

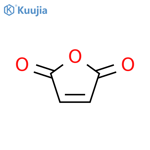

A simple route for the synthesis of novel norcantharimide derivatives via acidolysis with hydrochloric acid(gas)

,

Journal of Heterocyclic Chemistry,

2021,

58(5),

1171-1178